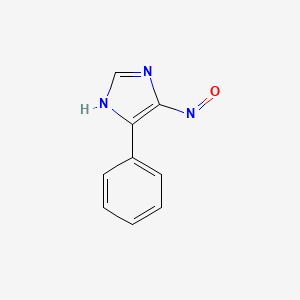silanol CAS No. 110086-50-5](/img/structure/B14326192.png)
[Bis(trimethylsilyl)methyl](dimethyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl)methylsilanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a silicon atom. This compound is notable for its unique structural properties, which include a silicon atom bonded to both methyl and hydroxyl groups. It is a colorless, volatile liquid that finds applications in various fields due to its chemical inertness and large molecular volume.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylsilanol typically involves the hydrolysis of chlorotrimethylsilane. This reaction is carried out under weakly basic conditions to avoid the formation of by-products such as hexamethyldisiloxane . Another method involves the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods
Industrial production of this compound often involves the controlled hydrolysis of polydimethylsiloxane, which is terminated with trimethylsilyl groups. This process ensures the formation of the desired silanol without significant by-products .
化学反応の分析
Types of Reactions
Bis(trimethylsilyl)methylsilanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form various silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and sodium hydroxide . The reactions are typically carried out under mild conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from these reactions include silyl ethers, siloxanes, and various silane derivatives .
科学的研究の応用
Bis(trimethylsilyl)methylsilanol has a wide range of applications in scientific research:
作用機序
The mechanism of action of Bis(trimethylsilyl)methylsilanol involves its ability to form stable silyl ethers and siloxanes. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, to form stable derivatives. This interaction is facilitated by the large molecular volume and chemical inertness of the trimethylsilyl groups .
類似化合物との比較
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the additional methyl groups attached to the silicon atom.
Hexamethyldisiloxane: Contains two silicon atoms bonded to three methyl groups each, but lacks the hydroxyl group.
Bis(trimethylsilyl)amine: Contains nitrogen instead of a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Bis(trimethylsilyl)methylsilanol is unique due to its combination of trimethylsilyl groups and a hydroxyl group, which provides both stability and reactivity. This makes it particularly useful in applications requiring the protection of hydroxyl groups and the formation of stable siloxanes .
特性
CAS番号 |
110086-50-5 |
|---|---|
分子式 |
C9H26OSi3 |
分子量 |
234.56 g/mol |
IUPAC名 |
bis(trimethylsilyl)methyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H26OSi3/c1-11(2,3)9(12(4,5)6)13(7,8)10/h9-10H,1-8H3 |
InChIキー |
ZKNOQXNBGVPXKV-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


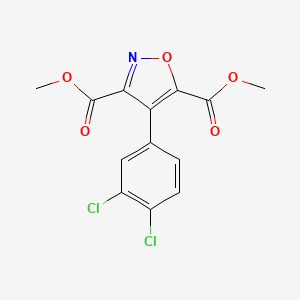



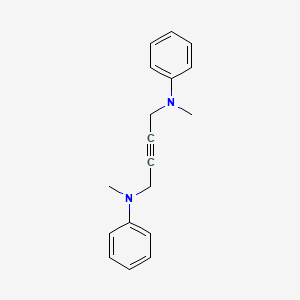
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
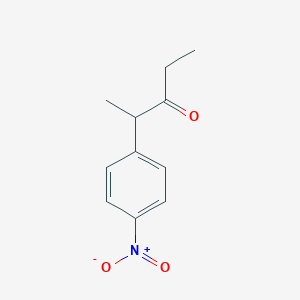
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

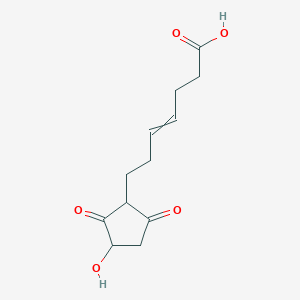
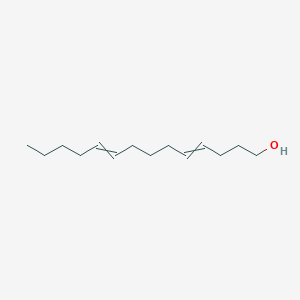

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
